7-[2-(dimethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(dimethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(dimethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of the purine ring. One common method is the reaction of 3-methylxanthine with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and automated systems further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-[2-(dimethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.
Major Products Formed
Oxidation: N-oxides of the purine derivative.
Reduction: Reduced forms of the purine derivative.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
7-[2-(dimethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 7-[2-(dimethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant effects.
Theophylline: A bronchodilator used in the treatment of respiratory diseases.
Adenosine: A nucleoside involved in energy transfer and signal transduction.
Uniqueness
7-[2-(dimethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike caffeine and theophylline, this compound has a dimethylaminoethyl group, which can enhance its solubility and interaction with biological targets. Its unique structure allows for diverse applications in research and industry, making it a valuable compound for various scientific endeavors.
Properties
CAS No. |
62671-63-0 |
---|---|
Molecular Formula |
C10H15N5O2 |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
7-[2-(dimethylamino)ethyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C10H15N5O2/c1-13(2)4-5-15-6-11-8-7(15)9(16)12-10(17)14(8)3/h6H,4-5H2,1-3H3,(H,12,16,17) |
InChI Key |
HWBUIEBTERCYEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C=N2)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.